molecular formula C20H22N2O3 B240747 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B240747
M. Wt: 338.4 g/mol
InChI Key: RMRUUZFRBHLMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has various biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its low solubility in water, which may require the use of organic solvents.

Future Directions

There are several future directions for research on 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One possible direction is to investigate its potential as a treatment for certain types of cancer. Another direction is to explore its use as a diagnostic tool for viral infections. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction of 4-methylbenzoyl chloride with 2-amino-N-(tetrahydro-2-furanylmethyl)benzamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to have potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. It has also been investigated for its potential use as a diagnostic tool for certain diseases.

properties

Product Name

3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H22N2O3/c1-14-7-9-15(10-8-14)20(24)22-17-5-2-4-16(12-17)19(23)21-13-18-6-3-11-25-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,23)(H,22,24)

InChI Key

RMRUUZFRBHLMPP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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